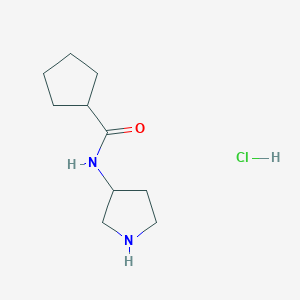
N-(3-Pyrrolidinyl)cyclopentanecarboxamide hydrochloride
Übersicht
Beschreibung
N-(3-Pyrrolidinyl)cyclopentanecarboxamide hydrochloride: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a pyrrolidine ring, a cyclopentane ring, and a carboxamide group, making it a versatile molecule for further chemical modifications and applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with pyrrolidine and cyclopentanecarboxylic acid as starting materials.
Reaction Steps: The carboxylic acid group of cyclopentanecarboxylic acid is first activated, often using reagents like thionyl chloride, to form the corresponding acid chloride. This acid chloride is then reacted with pyrrolidine in the presence of a base such as triethylamine to form the amide bond.
Hydrochloride Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium(VI) oxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the pyrrolidine nitrogen can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium(VI) oxide, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides, and solvents like dichloromethane.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, and aldehydes.
Reduction Products: Alcohols and amines.
Substitution Products: Alkylated pyrrolidines and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3-Pyrrolidinyl)cyclopentanecarboxamide hydrochloride is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including potential therapeutic agents. Medicine: It is explored for its potential use in drug discovery, particularly in the treatment of neurological disorders and pain management. Industry: The compound finds applications in the manufacturing of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-(3-Pyrrolidinyl)cyclopentanecarboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the context of neurological disorders, the compound may modulate neurotransmitter receptors or ion channels, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
N-(2-Pyrrolidinyl)cyclopentanecarboxamide hydrochloride
N-(4-Pyrrolidinyl)cyclopentanecarboxamide hydrochloride
N-(3-Pyrrolidinyl)benzamide hydrochloride
Uniqueness: N-(3-Pyrrolidinyl)cyclopentanecarboxamide hydrochloride stands out due to its specific substitution pattern on the pyrrolidine ring, which can influence its biological activity and chemical reactivity compared to its analogs.
Eigenschaften
IUPAC Name |
N-pyrrolidin-3-ylcyclopentanecarboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c13-10(8-3-1-2-4-8)12-9-5-6-11-7-9;/h8-9,11H,1-7H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMAGRAKIJJJJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















